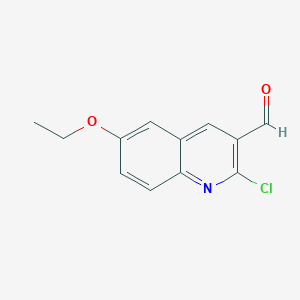

2-Chloro-6-ethoxyquinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLBYGHJJYCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354995 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281208-98-8 | |

| Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 281208-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a quinoline derivative of interest to researchers, scientists, and professionals in drug development. Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[1]

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [2] |

| Molecular Weight | 235.67 g/mol | |

| CAS Number | 281208-98-8 | [2] |

| Appearance | Beige to off-white solid | [2] |

| Boiling Point (Predicted) | 384 °C at 760 mmHg | |

| Density (Predicted) | 1.302 g/cm³ | |

| Solubility | Insoluble in water | [4] |

Synthesis

The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from the synthesis of the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde.[5]

Materials:

-

N-(4-ethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a stirred solution of N,N-dimethylformamide (0.15 mol) cooled to 0 °C, slowly add phosphorus oxychloride (0.35 mol) dropwise, maintaining the temperature below 5 °C.

-

To this Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide (0.05 mol) portion-wise.

-

Heat the reaction mixture to 60-90 °C and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by thin-layer chromatography.[5][7]

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[5]

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the crude product with water and dry.

-

Purify the product by recrystallization from ethyl acetate.[5]

Caption: Synthesis of this compound via the Vilsmeier-Haack Reaction.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, the aldehyde proton, and the ethoxy group. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically in the range of δ 9-11 ppm.[8] The aromatic protons will exhibit complex splitting patterns in the aromatic region (δ 7-9 ppm). The ethoxy group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.0 - 11.0 | Singlet |

| Aromatic (Quinoline ring) | ~7.0 - 8.8 | Multiplets |

| Methylene (-OCH₂CH₃) | ~4.0 - 4.5 | Quartet |

| Methyl (-OCH₂CH₃) | ~1.3 - 1.6 | Triplet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the quinoline ring, and the carbons of the ethoxy group. The aldehyde carbonyl carbon is expected to be the most downfield signal, typically above 185 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (-CHO) | ~185 - 195 |

| Aromatic Carbons (C=C, C=N) | ~110 - 160 |

| Methylene Carbon (-OCH₂CH₃) | ~60 - 70 |

| Methyl Carbon (-OCH₂CH₃) | ~14 - 16 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the aldehyde and various vibrations of the aromatic quinoline ring and the C-O bond of the ethoxy group.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1680 - 1710 | Strong |

| C-H Stretch (Aldehyde) | ~2700 - 2850 | Medium (often two bands) |

| C=C and C=N Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | ~1200 - 1275 (asymmetric) & ~1020 - 1075 (symmetric) | Strong |

| C-Cl Stretch | ~700 - 850 | Medium to Strong |

Biological Activity

While specific biological studies on this compound are not extensively documented in the public domain, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The presence of the reactive aldehyde and chloro groups makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications.[1] Further investigation into the biological profile of this specific derivative is warranted.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijsr.net [ijsr.net]

Spectroscopic and Synthetic Insights into 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to its structural similarity to compounds with known biological activities, understanding its synthesis and characterization is crucial for further research and development. This document provides an overview of its physicochemical properties, a detailed experimental protocol for the synthesis of a closely related analog, and a general workflow for its characterization.

Note on Data Availability: Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located. The information presented herein is based on available data for the compound and its close structural analogs.

Physicochemical Properties

While detailed spectroscopic data is not publicly available, the fundamental physicochemical properties of this compound have been established.

| Property | Value | Source |

| CAS Number | 281208-98-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 235.67 g/mol | [2][3] |

| Appearance | Beige to off-white solid | [1] |

Experimental Protocols: Synthesis

The Vilsmeier-Haack reaction is a widely employed and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[1] The following protocol details the synthesis of the closely related analog, 2-chloro-6-methoxyquinoline-3-carbaldehyde, which serves as a representative procedure.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

Materials:

-

N-(4-methoxyphenyl)acetamide (p-acetanisidide)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

-

Ice

Procedure:

-

A Vilsmeier-Haack adduct is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to cooled (0-5 °C) N,N-dimethylformamide (DMF) with stirring.

-

To this freshly prepared Vilsmeier reagent, N-(4-methoxyphenyl)acetamide is added.

-

The reaction mixture is then heated, typically for several hours, to facilitate the cyclization and formylation.

-

Upon completion of the reaction, the mixture is cooled and then carefully poured onto crushed ice.

-

The resulting precipitate, which is the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde, is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield the pure product.

Spectroscopic Characterization Workflow

The structural elucidation of newly synthesized compounds like this compound follows a standard analytical workflow. This process is essential to confirm the identity and purity of the target molecule.

Caption: General workflow for the synthesis and spectroscopic characterization.

Data Interpretation of Analogous Compounds

Based on the spectroscopic data of analogous 2-chloroquinoline-3-carbaldehydes, the following characteristic signals would be expected for this compound:

-

¹H NMR:

-

A singlet for the aldehydic proton (CHO) typically in the range of δ 9.0-11.0 ppm.

-

A singlet for the H-4 proton of the quinoline ring.

-

Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzene and pyridine rings.

-

A quartet and a triplet corresponding to the ethoxy group (-OCH₂CH₃).

-

-

¹³C NMR:

-

A signal for the aldehydic carbon (CHO) above 185 ppm.

-

Signals for the aromatic and heteroaromatic carbons in the range of 110-160 ppm.

-

Signals for the ethoxy group carbons.

-

-

IR Spectroscopy:

-

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1690-1715 cm⁻¹.

-

Bands corresponding to C-Cl stretching.

-

Bands for C-O stretching of the ether linkage.

-

Absorptions characteristic of the quinoline ring system.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (235.67 g/mol ), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).

-

This guide provides a foundational understanding of this compound based on the currently available scientific information. The provided synthetic protocol for a close analog and the general characterization workflow offer a practical framework for researchers entering this area of study. The acquisition and publication of the specific spectroscopic data for the title compound would be a valuable contribution to the chemical science community.

References

The Vilsmeier-Haack Reaction: A Powerful Tool for the Synthesis of Substituted Quinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a versatile and potent method in organic synthesis, particularly for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its application in the synthesis of substituted quinolines has garnered significant attention due to the quinoline moiety's prevalence in a wide array of pharmacologically active compounds.[3] This technical guide provides a comprehensive overview of the Vilsmeier-Haack synthesis of substituted quinolines, focusing on the reaction mechanism, detailed experimental protocols, and quantitative data to aid researchers in the fields of medicinal chemistry and drug development.

Core Principles: The Vilsmeier-Haack Reaction

The V-H reaction introduces a formyl group (-CHO) onto a nucleophilic substrate using a Vilsmeier reagent.[2][4] This reagent, typically a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][5] The resulting electrophilic iminium salt then attacks the electron-rich substrate, leading to formylation after hydrolysis.[1][4] In the context of quinoline synthesis, the V-H reaction can be ingeniously employed to achieve cyclization and formylation in a single pot, starting from readily available N-arylacetamides.[6]

Reaction Mechanism: From Acetanilide to Quinolines

The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a multi-step process. The reaction is initiated by the formation of the Vilsmeier reagent, which then acts as both a cyclizing and formylating agent.

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the preparation of the Vilsmeier reagent and the subsequent synthesis of 2-chloro-3-formylquinolines.

Preparation of the Vilsmeier Reagent

A standard procedure for the in-situ generation of the Vilsmeier reagent is as follows:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, N,N-dimethylformamide (DMF) is taken and cooled to 0-5 °C using an ice bath.[1]

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.[1]

-

After the complete addition of POCl₃, the mixture is stirred for an additional hour at the same temperature to ensure the complete formation of the chloroiminium salt.[1]

Synthesis of 2-Chloro-3-formylquinolines

The synthesis of substituted quinolines from N-arylacetamides generally follows these steps:

-

The desired N-arylacetamide is dissolved in a suitable solvent (often excess DMF) and added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[7]

-

The reaction mixture is then allowed to warm to room temperature and subsequently heated to a temperature ranging from 60 to 90 °C.[1] The reaction progress is monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice with vigorous stirring.[1][8]

-

The acidic mixture is then neutralized using a base, such as a 4 N NaOH solution or sodium carbonate solution, until a precipitate is formed.[1]

-

The crude product is collected by filtration, washed thoroughly with water, and dried.[1][8]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.[8][9]

Caption: General experimental workflow for Vilsmeier-Haack synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack synthesis of substituted quinolines is influenced by various factors, including the nature and position of substituents on the starting N-arylacetamide, the molar ratio of reactants, and the reaction temperature.

Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines

| Substituent on Acetanilide | Position | Reaction Time (h) | Yield (%) | Reference |

| -H | - | 4 | 65 | |

| 2-CH₃ | ortho | 6-8 | 60-80 | [7][8] |

| 3-OCH₃ | meta | 2 | 85 | |

| 4-CH₃ | para | 4 | 75 | |

| 4-Cl | para | 5 | 60 | |

| 4-Br | para | 4.5 | 58 |

Note: The presence of electron-donating groups, particularly at the meta-position, generally leads to higher yields and shorter reaction times. Conversely, electron-withdrawing groups tend to decrease the yield.

Table 2: Optimization of Reaction Conditions

| Substrate | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| m-Methoxyacetanilide | 1:excess:3 | 80-90 | 2 | - | |

| m-Methoxyacetanilide | 1:excess:6 | 80-90 | 2 | - | |

| m-Methoxyacetanilide | 1:excess:9 | 80-90 | 2 | - | |

| m-Methoxyacetanilide | 1:excess:12 | 90 | 2 | 85 | |

| m-Methoxyacetanilide | 1:excess:15 | 80-90 | 2 | - | |

| 3-Acetyl-2,4-dihydroxyquinoline | 1:4.2:11.7 | ~60 | 17 | - |

Note: An optimized molar ratio of POCl₃ is crucial for achieving maximum yield. For m-methoxyacetanilide, 12 molar equivalents of POCl₃ at 90°C provided the best results.

Applications in Drug Development

The 2-chloro-3-formylquinoline scaffold synthesized via the Vilsmeier-Haack reaction is a versatile intermediate for the development of novel therapeutic agents. The chloro and formyl groups can be readily transformed into various other functionalities, allowing for the creation of a diverse library of quinoline derivatives for biological screening. For instance, bisquinolines have shown potent antimalarial activity against chloroquine-resistant strains. Furthermore, quinoline-based fused heterocyclic systems are being explored as potential anticancer agents.

The development of such bioactive molecules often involves their interaction with specific biological pathways. While a definitive signaling pathway for all substituted quinolines cannot be generalized, a common mechanism of action for many small molecule drugs is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

Caption: Potential role of substituted quinolines in a signaling pathway.

This diagram illustrates a hypothetical scenario where a substituted quinoline, developed from a V-H synthesized precursor, acts as a kinase inhibitor, thereby blocking a signaling cascade that could be implicated in diseases like cancer.

Conclusion

The Vilsmeier-Haack reaction offers a simple, regioselective, and efficient pathway for the synthesis of functionalized quinolines. The resulting 2-chloro-3-formylquinolines are valuable synthons for further chemical manipulation, providing a gateway to a wide range of potentially bioactive molecules.[10] This guide has provided a detailed overview of the reaction mechanism, experimental protocols, and key quantitative data to assist researchers in leveraging this powerful synthetic tool for the discovery and development of novel therapeutics. The versatility of the V-H reaction ensures its continued importance in the arsenal of synthetic organic chemists and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 7. chemijournal.com [chemijournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and reaction parameters, presenting quantitative data in a clear, tabular format for ease of comparison.

Overview of the Synthetic Pathway

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes an N-substituted acetanilide as the core starting material, which undergoes cyclization and formylation to yield the desired quinoline derivative. The overall synthetic strategy involves two main stages:

-

Stage 1: Synthesis of the Acetanilide Precursor: Preparation of N-(4-ethoxyphenyl)acetamide from p-phenetidine.

-

Stage 2: Vilsmeier-Haack Cyclization: Conversion of N-(4-ethoxyphenyl)acetamide to this compound.

Below is a graphical representation of the overall workflow.

Caption: Overall synthetic workflow for this compound.

Starting Materials

The successful synthesis of the target compound relies on the quality and purity of the starting materials. The key precursors for this synthesis are outlined below.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Supplier Information |

| p-Phenetidine (4-Ethoxyaniline) | C₈H₁₁NO | 137.18 | 156-43-4 | Available from major chemical suppliers. |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | Commonly available reagent. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 68-12-2 | Anhydrous grade is recommended for the Vilsmeier-Haack reaction. |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Highly reactive; handle with care under anhydrous conditions. |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of N-(4-ethoxyphenyl)acetamide and its subsequent conversion to this compound.

Stage 1: Synthesis of N-(4-ethoxyphenyl)acetamide

This procedure is adapted from the general synthesis of N-arylacetamides.[1]

Reaction:

p-Phenetidine + Acetic Anhydride → N-(4-ethoxyphenyl)acetamide + Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenetidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 1-2 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

The solid N-(4-ethoxyphenyl)acetamide will precipitate out.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove any unreacted acetic acid and anhydride.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-ethoxyphenyl)acetamide.

-

Dry the purified product in a vacuum oven.

Quantitative Data for Stage 1 (Illustrative):

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |

| p-Phenetidine | 137.18 | 1.0 | - |

| Acetic Anhydride | 102.09 | 1.1 - 1.5 | - |

| N-(4-ethoxyphenyl)acetamide | 179.22 | - | 85 - 95 |

Stage 2: Vilsmeier-Haack Synthesis of this compound

This protocol is based on the general procedures for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1]

Reaction:

N-(4-ethoxyphenyl)acetamide + Vilsmeier Reagent (DMF/POCl₃) → this compound

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, maintaining the temperature at 0-5 °C.[1]

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C.[1] The reaction time can vary from 4 to 16 hours.[1][2]

-

Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral to slightly basic.

-

The crude product will precipitate out. Collect the solid by filtration and wash it with cold water.

-

Purification: Recrystallize the crude this compound from a suitable solvent such as ethyl acetate or ethanol to obtain the purified product.[2]

Quantitative Data for Stage 2:

| Reactant/Reagent | Molar Ratio (relative to Acetanilide) | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) |

| N-(4-ethoxyphenyl)acetamide | 1.0 | - | - | - |

| DMF | 3.0 - 5.0 | 0 - 90 | 4 - 16 | 60 - 80[1] |

| POCl₃ | 3.0 - 5.0 | 0 - 90 | 4 - 16 | 60 - 80[1] |

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a series of electrophilic substitution and cyclization steps. A simplified diagram of the signaling pathway is presented below.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method. The key to a successful synthesis lies in the use of anhydrous reagents and careful control of the reaction temperature. The procedures outlined in this guide, along with the provided quantitative data, offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and purity.

References

The Pharmacological Potential of Quinoline-3-Carbaldehyde Derivatives: A Technical Guide

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Among the diverse range of quinoline derivatives, those functionalized with a carbaldehyde group at the 3-position have emerged as a particularly promising class of molecules. This aldehyde functional group serves as a versatile synthetic handle for the creation of a wide array of derivatives, including hydrazones, chalcones, and various heterocyclic-fused systems.[3][4] These structural modifications have led to the discovery of potent agents with significant anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] This technical guide provides an in-depth overview of the biological activities of quinoline-3-carbaldehyde derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity

Quinoline-3-carbaldehyde derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2][7]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinoline-3-carbaldehyde derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| Quinoline-Chalcone Hybrids | 12e | MGC-803 (Gastric) | 1.38 | - | - |

| HCT-116 (Colon) | 5.34 | - | - | ||

| MCF-7 (Breast) | 5.21 | - | - | ||

| 7-Fluoro-4-anilinoquinolines | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |

| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | ||

| 8-Methoxy-4-anilinoquinolines | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |

| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | ||

| Quinoline-based Dihydrazones | 3b | MCF-7 (Breast) | 7.016 | - | - |

| Benzotriazole-containing quinolines | 5e | DAN-G (Pancreatic) | 1.23-1.49 | - | - |

| 7a | DAN-G, SISO (Cervical) | - | - | - | |

| 9h | DAN-G, SISO (Cervical) | - | - | - |

Table 1: In vitro cytotoxic activity of selected quinoline-3-carbaldehyde derivatives against various human cancer cell lines.[1][8]

Mechanism of Action: Apoptosis Induction

A common mechanism by which quinoline-3-carbaldehyde derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death.

Generalized apoptotic signaling pathway induced by cytotoxic quinoline derivatives.

Antimicrobial Activity

Quinoline-3-carbaldehyde derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[5] Hydrazone derivatives, in particular, have shown promising activity.[5]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Reference |

| 3q5 | MRSA | 16 | - | - |

| 3q6 | MRSA | 16 | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of quinoline-3-carbaldehyde hydrazone derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard method for determining the antimicrobial activity of new compounds is the broth microdilution method, which is used to determine the MIC.

Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Anti-inflammatory Activity

Several quinoline derivatives have been explored as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade such as cyclooxygenase (COX).[6][10][11] Derivatives of 2-chloroquinoline-3-carbaldehyde have shown notable analgesic and anti-inflammatory activities.[6]

Experimental Protocols

General Synthesis of Quinoline-3-carbaldehyde Derivatives

A common method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[12][13][14]

Protocol: Vilsmeier-Haack Reaction [12][14]

-

Reagent Preparation: To dimethylformamide (DMF) (0.15 mol), cooled to 0°C, add freshly distilled phosphorus oxychloride (POCl3) (0.35 mol) dropwise with stirring.[12]

-

Addition of Substrate: Add the respective acetanilide or oxime (0.05 mol) portion-wise to the Vilsmeier reagent.[12]

-

Reaction: Heat the reaction mixture at 60-90°C for several hours (e.g., 16 hours).[12]

-

Work-up: Pour the reaction mixture into ice-cold water and stir.[12]

-

Isolation: Filter the precipitated 2-chloroquinoline-3-carbaldehyde and recrystallize from a suitable solvent like ethyl acetate.[12]

General synthetic workflow for 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

Protocol: MTT Assay [8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 hours).[1]

-

MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[8]

Quinoline-3-carbaldehyde derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies against cancer, microbial infections, and inflammation warrants further investigation. The synthetic accessibility of the 3-carbaldehyde group allows for extensive structure-activity relationship (SAR) studies, which can guide the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. chemijournal.com [chemijournal.com]

- 14. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

This technical guide provides comprehensive information on the chemical properties, molecular structure, and synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Information

This compound is a quinoline derivative characterized by a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a carbaldehyde (formyl) group at the 3-position. Its unique substitution pattern makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 281208-98-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 235.67 g/mol | [2][3] |

| Appearance | Beige to off-white solid | [1] |

| Density | 1.302 g/cm³ | [3] |

| Boiling Point | 384 °C at 760 mmHg | [3] |

| Flash Point | 186 °C | [3] |

| Refractive Index | 1.639 | [3] |

| Vapor Pressure | 4.23 x 10⁻⁶ mmHg at 25°C | [3] |

| SMILES String | CCOc1ccc2nc(Cl)c(C=O)cc2c1 | [2] |

| InChI Key | BNLBYGHJJYCBEJ-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word. The primary hazard statements are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation)[2]. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.

Molecular Structure

The molecular structure of this compound is depicted below. The diagram was generated using the DOT language and illustrates the connectivity of the atoms within the molecule.

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

The primary synthetic route for this compound and its analogs is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic compounds. In this case, the synthesis starts from the corresponding substituted acetanilide.

The overall synthetic pathway can be visualized as a two-step process:

-

Acetylation: Conversion of 4-ethoxyaniline to N-(4-ethoxyphenyl)acetamide.

-

Vilsmeier-Haack Cyclization and Formylation: Reaction of N-(4-ethoxyphenyl)acetamide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar 6-substituted-2-chloroquinoline-3-carbaldehydes.

Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reagent: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

-

Isolation: The solid product, N-(4-ethoxyphenyl)acetamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of this compound

-

Preparation of Vilsmeier Reagent: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

-

Addition of Acetanilide: Add N-(4-ethoxyphenyl)acetamide (1 equivalent), prepared in Step 1, portion-wise to the Vilsmeier reagent.

-

Reaction: After the addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the crude product by vacuum filtration.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield pure this compound as a beige to off-white solid.

This guide provides a foundational understanding of this compound, its properties, and its synthesis. Researchers can use this information as a starting point for their work in synthesizing novel quinoline-based compounds for various applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and established scientific principles to predict its physicochemical properties. Furthermore, it offers detailed experimental protocols for the systematic determination of its solubility in various organic solvents and its stability under different stress conditions, including hydrolysis, oxidation, and photolysis. This document is intended to be a valuable resource for researchers in drug discovery and development, providing a framework for handling and characterizing this and similar quinoline derivatives.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds recognized for their broad spectrum of biological activities. The chloro and carbaldehyde functionalities at the 2 and 3 positions, respectively, make it a versatile synthon for the elaboration into more complex molecules. Understanding the solubility and stability of this compound is paramount for its effective use in synthetic chemistry, high-throughput screening, formulation development, and toxicological studies. Solubility dictates the choice of appropriate solvent systems for reactions and biological assays, while stability data informs on proper storage, handling, and potential degradation pathways that might affect its purity and activity.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polar aprotic nature of DMSO can effectively solvate the polarizable quinoline ring system. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a good solvent for a wide range of organic compounds. | |

| Acetonitrile | Moderate | Offers a balance of polarity to dissolve the compound. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group can interact with the nitrogen and oxygen atoms of the quinoline derivative. |

| Methanol | Moderate | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. | |

| Non-Polar | Dichloromethane (DCM) | High | The chlorinated nature of both the solute and solvent promotes miscibility. |

| Chloroform | High | Similar to DCM, it is an effective solvent for many organic solids. | |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the quinoline ring. | |

| Hexanes | Low | The highly non-polar nature of hexanes is unlikely to effectively solvate the polar functionalities of the molecule. | |

| Aqueous | Water | Low | The largely hydrophobic structure will limit its solubility in water. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, dichloromethane)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the standard solutions and the filtered saturated solutions by a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Stability Profile and Predicted Degradation Pathways

The stability of this compound is influenced by its functional groups. The 2-chloro substituent on the electron-deficient quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. The aldehyde group is prone to oxidation. Photodegradation is also a potential concern for aromatic heterocyclic compounds.

4.1. Hydrolytic Stability

The C2-Cl bond in 2-chloroquinolines can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding 2-hydroxyquinoline (or its quinolone tautomer). The rate of hydrolysis is expected to be pH and temperature-dependent.

4.2. Oxidative Stability

The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This can be promoted by atmospheric oxygen or other oxidizing agents.

4.3. Photostability

Quinolines are known to absorb UV radiation, which can lead to photochemical reactions and degradation. The extent of photolability will depend on the wavelength of light and the presence of photosensitizers.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

5.1. Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Suitable organic solvent for stock solution (e.g., acetonitrile)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

5.2. Procedure

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperature (e.g., 80 °C) in an oven.

-

Photodegradation: Expose a solid sample or a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of potential degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

Elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.

-

Conclusion

While direct experimental data on the solubility and stability of this compound are scarce, this guide provides a robust framework for its characterization based on the principles of physical organic chemistry and established analytical methodologies. The compound is predicted to be soluble in common organic solvents and susceptible to hydrolysis, oxidation, and photolysis. The detailed experimental protocols provided herein will enable researchers to systematically determine its precise solubility and stability profiles, which is crucial for its successful application in drug discovery and development. The provided workflows and predictive information serve as a valuable starting point for any investigation involving this versatile quinoline derivative.

The Medicinal Chemistry Potential of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential applications of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde as a versatile scaffold in medicinal chemistry. While this specific derivative is a relatively under-explored molecule, the broader class of 2-chloroquinoline-3-carbaldehydes has demonstrated significant promise in the development of novel therapeutic agents. This document synthesizes the available information on the synthesis, chemical reactivity, and potential biological activities of this compound, drawing insights from closely related analogs to highlight its potential in drug discovery.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocyclic aromatic compound, is a prominent structural motif in a vast number of natural products and synthetic molecules with diverse pharmacological activities.[1][2] The quinoline core is a key pharmacophore in numerous approved drugs, underscoring its importance in medicinal chemistry. Derivatives of quinoline have been extensively investigated and have shown a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1][3][4]

The 2-chloroquinoline-3-carbaldehyde framework, in particular, serves as a valuable synthetic intermediate. The presence of three reactive sites—the chloro group at the 2-position, the carbaldehyde group at the 3-position, and the quinoline ring itself—allows for a wide range of chemical modifications to generate diverse libraries of compounds for biological screening.[1][3][5] The 6-ethoxy substitution on the quinoline ring can further modulate the physicochemical and pharmacokinetic properties of the molecule, potentially enhancing its drug-like characteristics.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This one-pot reaction involves the formylation and cyclization of an appropriate N-substituted acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6][7]

General Synthetic Protocol

The synthesis commences with the preparation of the corresponding acetanilide from p-phenetidine (4-ethoxyaniline). The resulting N-(4-ethoxyphenyl)acetamide is then subjected to the Vilsmeier-Haack reaction to yield the target compound.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

N-(4-ethoxyphenyl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0°C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

-

To this reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, heat the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Potential Therapeutic Applications

Based on the extensive research on analogous quinoline derivatives, this compound holds potential in several therapeutic areas. The following sections outline these potential applications, supported by data from closely related compounds.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[10][11][12] The mechanism of action for many quinoline-based anticancer drugs involves the inhibition of topoisomerase enzymes, disruption of microtubule polymerization, or modulation of kinase signaling pathways.[2]

While no specific anticancer data for this compound is currently available, derivatives with different substitutions have shown promising results.

Table 1: In Vitro Cytotoxicity of Representative Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [8] |

| HCT-116 (Colon) | 5.34 | [8] | |

| MCF-7 (Breast) | 5.21 | [8] | |

| Quinoline-based Dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [11] |

| Quinoline-based Dihydrazone (3c) | MCF-7 (Breast) | 5.892 | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoline derivatives, particularly fluoroquinolones, are a well-known class of antibiotics.[1] The 2-chloroquinoline-3-carbaldehyde scaffold has been utilized to synthesize novel compounds with promising antibacterial activity.[13][14][15][16]

A study on 7-chloro-2-ethoxyquinoline-3-carbaldehyde, a structural isomer of the title compound, demonstrated its potential as an antibacterial agent.[13][14]

Table 2: Antibacterial Activity of 7-Chloro-2-ethoxyquinoline-3-carbaldehyde

| Bacterial Strain | Zone of Inhibition (mm) at 30 µ g/disc |

| Escherichia coli | 12 |

| Staphylococcus aureus | - |

| Pseudomonas aeruginosa | - |

| Streptococcus pyogenes | - |

| Data extracted from a study on a structural isomer and may not be representative of the title compound.[13][14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton broth

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of this compound in Mueller-Hinton broth in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive (broth with bacteria) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers.[17][18][19] Several quinoline derivatives have been reported to possess significant anti-inflammatory properties.[3][20][21] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[22][23]

While direct evidence for the anti-inflammatory activity of this compound is lacking, its structural similarity to other anti-inflammatory quinolines suggests it could be a promising area of investigation.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control, reference, and test groups receiving different doses of the compound.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental approaches for evaluating this compound, the following diagrams are provided.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been shown to interfere with various signaling pathways crucial for cell survival and proliferation. A potential mechanism for the anticancer activity of this compound could involve the inhibition of key kinases in pathways like the PI3K/Akt/mTOR pathway.

Caption: Potential inhibition of PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a new compound involves a series of in vitro and in vivo experiments.

Caption: Workflow for anticancer drug discovery and development.

Logical Relationship for Antibacterial Drug Discovery

The process of discovering and developing a new antibacterial agent follows a logical progression from initial screening to preclinical studies.

Caption: Logical workflow for the discovery of new antibacterial agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility via the Vilsmeier-Haack reaction and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. Based on the significant biological activities reported for closely related analogs, future research should focus on the systematic evaluation of this compound and its derivatives for anticancer, antibacterial, and anti-inflammatory properties.

Key future research directions include:

-

Synthesis of a focused library of derivatives: Modification of the 2-chloro and 3-formyl positions to explore structure-activity relationships.

-

Comprehensive biological screening: Evaluation against a broad panel of cancer cell lines, bacterial strains, and in relevant models of inflammation.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

-

In vivo efficacy and safety assessment: Evaluation of promising candidates in appropriate animal models to determine their therapeutic potential and toxicity profiles.

The exploration of this compound and its derivatives holds the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of various diseases.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. newsama.com [newsama.com]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

An In-depth Technical Guide to 2-Chloro-6-ethoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature exclusively detailing the synthesis, characterization, and biological evaluation of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (CAS 281208-98-8) is limited. This guide has been compiled by leveraging available data for the target compound and drawing parallels from extensive research on the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde and the broader class of 2-chloroquinoline-3-carbaldehydes. The experimental protocols and some data presented are based on established methodologies for these analogous compounds and should be considered as a starting point for further investigation.

Introduction

This compound is a heterocyclic aromatic aldehyde belonging to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] This has rendered quinoline derivatives, including functionalized carbaldehydes, as crucial intermediates in medicinal chemistry and drug discovery.[2] The presence of a reactive aldehyde group and a displaceable chlorine atom at positions 3 and 2, respectively, makes 2-chloroquinoline-3-carbaldehydes versatile synthons for the construction of more complex, fused heterocyclic systems.[1][3] These derivatives have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[2] This document aims to provide a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and potential for further research and development.

Physicochemical Properties

Based on available supplier information, the known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 281208-98-8 | [4] |

| Molecular Formula | C₁₂H₁₀ClNO₂ | [4] |

| Molecular Weight | 235.67 g/mol | [5] |

| Appearance | Beige to off-white solid | [4] |

| IUPAC Name | This compound | |

| SMILES | CCOc1ccc2nc(Cl)c(C=O)cc2c1 | [5] |

| InChI Key | InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(5-10)9(12(14)15-11)6-7-13 |

Synthesis

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation and cyclization of an appropriate N-acyl-substituted aniline using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the synthesis of this compound, the likely starting material is p-ethoxyacetanilide.

General Vilsmeier-Haack Synthesis Workflow

The synthesis proceeds through the formation of a Vilsmeier reagent, which then acts as an electrophile to attack the electron-rich aromatic ring of the acetanilide, leading to cyclization and the formation of the quinoline ring system.

Caption: Generalized Vilsmeier-Haack reaction pathway.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol for the synthesis of this compound based on procedures reported for analogous compounds.[6][7]

Materials:

-

p-Ethoxyacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

To this mixture, add p-ethoxyacetanilide portion-wise, ensuring the temperature does not rise significantly.

-

After the addition of the acetanilide, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours (the reaction progress should be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for synthesis.

Spectroscopic Data (Comparative)

| Data Type | 2-Chloro-6-methoxyquinoline-3-carbaldehyde[6] | This compound (Expected) |

| ¹H NMR (CDCl₃, δ ppm) | 10.59 (s, 1H, CHO), 8.79 (s, 1H, H-4), 8.12 (d, 1H), 8.03 (d, 1H), 7.99 (t, 1H), 7.74 (t, 1H), 3.95 (s, 3H, OCH₃) | ~10.6 (s, 1H, CHO), ~8.8 (s, 1H, H-4), Aromatic protons in the range of 7.5-8.2, ~4.1 (q, 2H, OCH₂CH₃), ~1.5 (t, 3H, OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2820, 2738 (C-H, aldehyde) | ~1690 (C=O, aldehyde), ~1600-1450 (C=C, aromatic), ~2900-2800 (C-H, aliphatic and aldehyde) |

| Mass Spec (m/z) | C₁₁H₈ClNO₂ = 221.64 | C₁₂H₁₀ClNO₂ = 235.67 |

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for this compound, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has shown significant promise in various therapeutic areas.[1] It is plausible that the title compound could serve as a precursor to novel therapeutic agents.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit a range of biological activities, including:

-

Anticancer: Some quinoline derivatives interfere with cell cycle progression and induce apoptosis in cancer cells.

-

Antibacterial and Antifungal: The quinoline nucleus is a key component of several antibacterial drugs, and its derivatives have shown broad-spectrum antimicrobial activity.[1]

-

Anti-inflammatory: Certain quinoline-based compounds have been shown to modulate inflammatory pathways.

-

Antimalarial: The quinoline core is famously present in quinine and chloroquine, and research into new quinoline-based antimalarials is ongoing.[1]

The aldehyde and chloro functionalities of this compound are key to its utility as a synthetic intermediate. These groups can be readily transformed to generate a diverse library of compounds for biological screening.

Caption: Potential drug discovery pathway.

Conclusion and Future Directions

This compound is a potentially valuable, yet understudied, synthetic intermediate. Its structural similarity to other biologically active quinoline derivatives suggests that it could be a promising starting point for the development of new therapeutic agents. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis.

Future research should focus on:

-

The definitive synthesis and thorough spectroscopic characterization of this compound.

-

Exploration of its reactivity, particularly at the aldehyde and chloro positions, to generate a library of novel derivatives.

-

Comprehensive biological screening of the parent compound and its derivatives to identify potential lead compounds for various diseases.

The information presented in this guide, though partly based on analogous compounds, provides a solid foundation for researchers to initiate studies on this intriguing molecule.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 281208-98-8|2-Chloro-6-Ethoxyquinoline-3-Carboxaldehyde [rlavie.com]

- 5. 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde - Amerigo Scientific [amerigoscientific.com]

- 6. ijsr.net [ijsr.net]

- 7. chemijournal.com [chemijournal.com]

Methodological & Application

Synthesis of Schiff Bases from 2-Chloro-6-ethoxyquinoline-3-carbaldehyde: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-chloro-6-ethoxyquinoline-3-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Schiff bases derived from the quinoline scaffold are a prominent class of compounds in drug discovery. The presence of the quinoline moiety, a privileged structure in medicinal chemistry, coupled with the versatile azomethine group (-C=N-) of the Schiff base, imparts a wide range of biological activities. Specifically, derivatives of this compound are being explored for their therapeutic potential, owing to the combined electronic and steric properties of the chloro, ethoxy, and aldehyde functional groups. This document outlines the synthesis, characterization, and potential applications of these promising compounds.

Applications in Drug Development

Schiff bases incorporating the 2-chloroquinoline core have demonstrated significant potential in several therapeutic areas:

-

Anticancer Activity: Many quinoline-based Schiff bases exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, as well as the inhibition of key enzymes like DNA topoisomerase, which is crucial for DNA replication in cancer cells.[1][2][3]

-